molecular formula C17H33NO6 B13402200 N-(4,5-Dihydroxy-6-hydroxymethyl-2-nonyloxy-tetrahydro-pyran-3-yl)-acetamide

N-(4,5-Dihydroxy-6-hydroxymethyl-2-nonyloxy-tetrahydro-pyran-3-yl)-acetamide

Cat. No.: B13402200
M. Wt: 347.4 g/mol
InChI Key: CTRCWYGGVOETGG-UHFFFAOYSA-N
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Description

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a carbohydrate-based surfactant with the chemical formula C17H33NO6 and a molecular weight of 347.45 g/mol . It is known for its applications in various scientific fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of a nonyl alcohol with 2-acetamido-2-deoxy-D-glucose. This reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond .

Industrial Production Methods

In industrial settings, the production of Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside may involve large-scale glycosylation processes using optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also interact with glycoproteins, affecting their structure and function .

Properties

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-nonoxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO6/c1-3-4-5-6-7-8-9-10-23-17-14(18-12(2)20)16(22)15(21)13(11-19)24-17/h13-17,19,21-22H,3-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRCWYGGVOETGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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